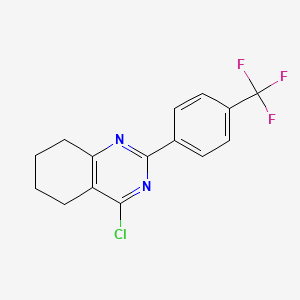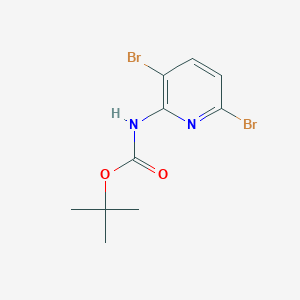
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 2-position, a methoxybenzyl group at the 4-position, and an ethyl ester group at the 5-position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Bromo Group: Bromination of the thiazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromo group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for nucleophilic substitution, and various oxidizing and reducing agents.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromo group can participate in electrophilic substitution reactions, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The thiazole ring itself is known to interact with various enzymes and receptors, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of a methoxybenzyl group.
Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate: Similar structure but with a methoxybenzyl group at the 2-position.
Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate: Similar structure but with a bromophenyl group instead of a methoxybenzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H14BrNO3S |
|---|---|
Peso molecular |
356.24 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clave InChI |
FNZTWYGFVFNBJT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


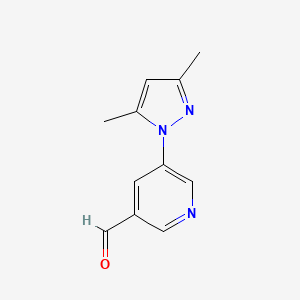
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)
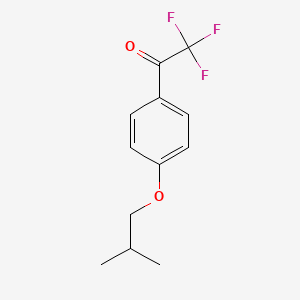
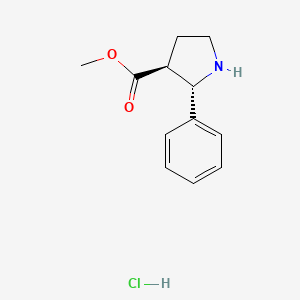
![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
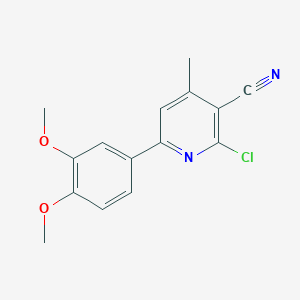

![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
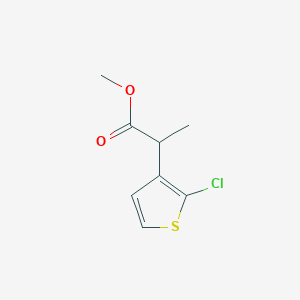
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
